Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate
Description
Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate is a synthetic benzoate ester derivative characterized by a substituted aromatic core. The molecule features:
- Ethyl ester at the carboxylic acid position.
- 3-chloro and 5-ethoxy substituents on the benzoate ring.
- A benzyloxy group at position 4, bearing 2-chloro and 4-fluoro substituents on its aromatic ring.
However, its specific biological activity and applications remain underexplored in publicly available literature.
Properties
Molecular Formula |
C18H17Cl2FO4 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
ethyl 3-chloro-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxybenzoate |
InChI |
InChI=1S/C18H17Cl2FO4/c1-3-23-16-8-12(18(22)24-4-2)7-15(20)17(16)25-10-11-5-6-13(21)9-14(11)19/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
WGYJPUXZELKNOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC)Cl)OCC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-chloro-4-fluorobenzyl alcohol: This intermediate can be synthesized by the reduction of 2-chloro-4-fluorobenzaldehyde using a reducing agent such as sodium borohydride.
Formation of 2-chloro-4-fluorobenzyl chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride.
Etherification: The 2-chloro-4-fluorobenzyl chloride is reacted with 3-chloro-5-ethoxybenzoic acid in the presence of a base such as potassium carbonate to form the desired ether linkage.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of substituted derivatives with amine or thiol groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate involves its interaction with molecular targets such as enzymes. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, thereby inhibiting melanin production . The presence of chloro and fluoro groups enhances its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Structural Differences :
- Ester Group : Allyl (C₃H₅) vs. ethyl (C₂H₅). Allyl esters are typically more reactive due to their unsaturated bond.
- Benzyloxy Substituents : The benzyl group in the allyl derivative has a 4-chloro substituent, whereas the target compound has 2-chloro-4-fluoro substitution. Fluorine’s electronegativity may enhance polarity and target binding.
Molecular Data :
| Property | Target Compound | Allyl Analog |
|---|---|---|
| Molecular Formula | C₁₈H₁₈Cl₂FO₄ | C₁₉H₁₈Cl₂O₄ |
| Molecular Weight (g/mol) | 388.0 | 381.2 |
| Benzyl Substituents | 2-Cl, 4-F | 4-Cl |
Implications :
- The allyl analog’s higher molecular weight stems from the unsaturated ester group.
- Fluorine in the target compound may improve lipophilicity and resistance to metabolic degradation compared to chlorine.
Lactofen (2-ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate)
Structural Differences :
- Core Substituents: Lactofen has a 2-nitro group and 5-phenoxy substituent with 2-chloro-4-CF₃ (trifluoromethyl), whereas the target compound lacks nitro and trifluoromethyl groups.
- Ester Group : Lactofen’s ester is a branched ethoxy-methyl derivative.
Functional Implications :
- The nitro group in lactofen enhances herbicidal activity by disrupting electron transport in plants.
- Trifluoromethyl groups are known to increase chemical stability and bioavailability in agrochemicals.
Fluoroglycofen Ethyl Ester
This compound (2-ethoxy-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate) shares a benzoate ester backbone with the target compound but differs in:
- Nitro group at position 2.
- Trifluoromethyl substitution on the phenoxy group.
Key Contrast :
- Fluoroglycofen’s nitro and CF₃ groups likely broaden its pesticidal spectrum compared to the target compound’s simpler substitution pattern.
Research Findings and Data Gaps
- Physicochemical Properties : The target compound’s fluorine atom may confer greater oxidative stability than chlorine analogs, but experimental data (e.g., logP, solubility) are unavailable in current sources.
- Biological Activity: Structural analogs like lactofen and fluoroglycofen ethyl ester are potent herbicides, suggesting the target compound’s chloro-fluoro-benzyloxy group could be optimized for similar targets (e.g., protoporphyrinogen oxidase inhibition) .
- Synthetic Feasibility : The allyl analog’s commercial availability (CAS 1706446-73-2) indicates feasible synthesis routes for the target compound, though yield and purity data are lacking .
Biological Activity
Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate (CAS Number: 91682256) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a complex structure that contributes to its biological activity. The presence of chlorine and fluorine atoms suggests potential interactions with biological targets, enhancing its pharmacological profile.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate efficacy against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens listed by the WHO for urgent research focus .
2. Anticancer Potential
The compound's structural attributes suggest possible anticancer activity. Studies on related compounds have indicated that they may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds targeting specific cellular pathways associated with cancer proliferation have shown promise in preclinical trials .
3. Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. Research on similar compounds has highlighted their role as inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's . This inhibition could lead to increased acetylcholine levels, potentially improving cognitive function.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in neurotransmission and metabolic processes.
- Receptor Modulation : It might interact with various receptors, influencing signaling pathways critical for cellular responses.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of structurally related compounds demonstrated significant inhibition against Pseudomonas aeruginosa. The compound's effectiveness was evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results that warrant further exploration in clinical settings.
Case Study 2: Neuroprotective Properties
In a preclinical study assessing the neuroprotective effects of similar compounds on Alzheimer's models, significant improvements in memory retention were observed. The study highlighted the potential for these compounds to serve as therapeutic agents in neurodegenerative conditions.
Data Summary Table
| Property | Observation |
|---|---|
| Molecular Formula | C₁₈H₁₇Cl₂F O₄ |
| Antimicrobial Activity | Effective against Acinetobacter baumannii |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Neuroprotective Effects | Inhibits BuChE; improves cognitive function |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
